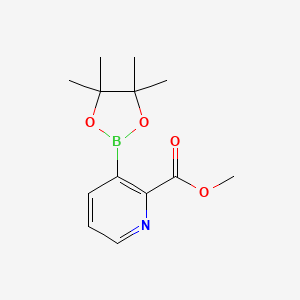

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate: is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in various chemical transformations.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting picolinic acid with a boronic acid derivative under esterification conditions.

Industrial Production Methods: Large-scale synthesis often involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.

Types of Reactions:

Cross-Coupling Reactions: Commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include toluene, ethanol, and water.

Major Products Formed:

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Alcohols and Carboxylic Acids: Resulting from oxidation and reduction reactions.

Applications De Recherche Scientifique

Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Investigated for its potential use in drug discovery and development. Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, interfering with their activity.

Boronic Acid Reactivity: The boronic ester group can form reversible covalent bonds with diols, which is crucial in biological systems.

Comparaison Avec Des Composés Similaires

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative used in similar cross-coupling reactions.

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A related compound with applications in medicinal chemistry.

Uniqueness:

Versatility: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is particularly versatile due to its ability to participate in various chemical transformations.

Stability: The boronic ester group provides stability, making it suitable for use in a wide range of conditions.

This compound's unique properties and broad applicability make it a valuable tool in both research and industry. Its ability to facilitate complex chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a compound of increasing interest in various fields of research due to its unique structure and potential biological activities. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9H16BN3O2, with a molecular weight of 209.06 g/mol. Its IUPAC name is 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-picolinate. The structural characteristics contribute to its reactivity and potential interactions with biological systems.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds containing boron have significant antimicrobial properties. This compound exhibits activity against various bacterial strains. A study demonstrated that its boron-containing structure enhances its effectiveness as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic processes .

2. Drug Development Applications

The compound's unique structure makes it a valuable candidate in drug development. Its ability to enhance solubility and stability in pharmaceutical formulations is particularly noteworthy. It has been utilized as a building block in synthesizing new drug candidates targeting various diseases .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in developing new antibacterial agents .

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its efficacy compared to traditional antibiotics .

Applications in Materials Science

Beyond its biological activities, this compound is also employed in materials science. Its chemical stability allows it to be used in creating advanced materials such as polymers and coatings that require durability and resistance to environmental factors .

Propriétés

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLFMYGPUXHCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.